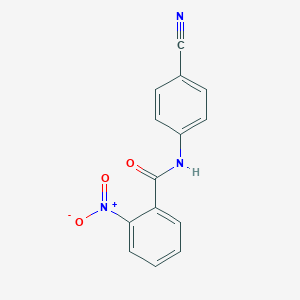
N-(4-cyanophenyl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-2-nitrobenzamide, also known as N-(4-cyanophenyl) picolinamide (CPA), is a chemical compound that belongs to the class of organic compounds known as nitrobenzenes. CPA has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
CPA has been studied for its potential applications in medicinal chemistry, particularly in the development of anticancer drugs. Studies have shown that CPA can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CPA has also been investigated for its potential use as an anti-inflammatory agent. Additionally, CPA has been studied for its potential applications in the field of materials science, particularly in the development of photovoltaic devices.
Wirkmechanismus
The mechanism of action of CPA is not fully understood. However, studies have suggested that CPA may exert its anticancer effects by inhibiting the activity of certain enzymes involved in cell cycle regulation and DNA repair. CPA may also induce apoptosis by activating the caspase pathway. In addition, CPA may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that CPA can induce cell cycle arrest and apoptosis in cancer cells. CPA has also been shown to inhibit the production of pro-inflammatory cytokines. In addition, studies have suggested that CPA may have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CPA in lab experiments is its potential as a lead compound for the development of anticancer and anti-inflammatory drugs. Another advantage is its potential use in the development of photovoltaic devices. However, one limitation of using CPA is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
For the study of CPA include further investigation of its mechanism of action, particularly in relation to its anticancer and anti-inflammatory effects. Additionally, further studies are needed to determine the potential toxicity of CPA and its derivatives. Further research is also needed to explore the potential applications of CPA in the development of photovoltaic devices.
Synthesemethoden
CPA can be synthesized through a multistep process involving the reaction of 4-cyanophenylamine with 2-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then hydrolyzed to yield CPA. The purity of the synthesized CPA can be enhanced through recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
95202-37-2 |
|---|---|
Molekularformel |
C14H9N3O3 |
Molekulargewicht |
267.24 g/mol |
IUPAC-Name |
N-(4-cyanophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C14H9N3O3/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17(19)20/h1-8H,(H,16,18) |
InChI-Schlüssel |
VSAWIOIBVHRRKX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



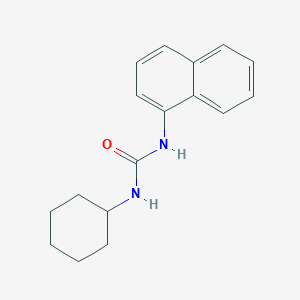
![2-Methylbenzo[g]quinazolin-4(3H)-one](/img/structure/B185524.png)
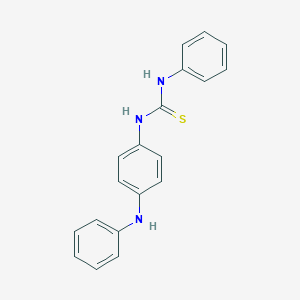
![Benzyl 3-{[(tert-butoxycarbonyl)amino]methyl}-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B185526.png)
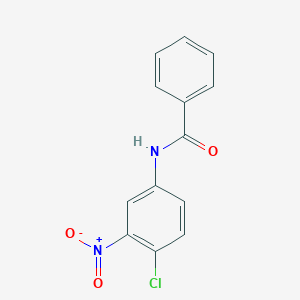
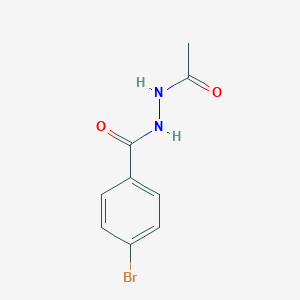
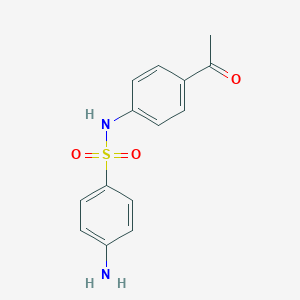
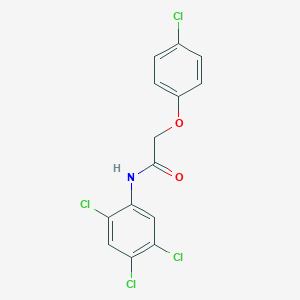
![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)

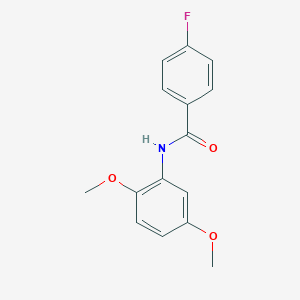
![[2-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B185542.png)
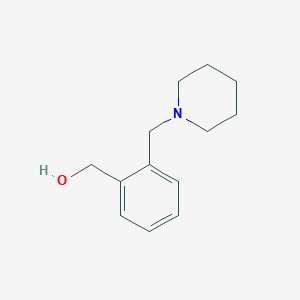
![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)